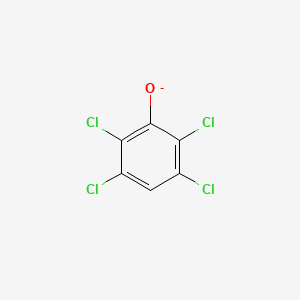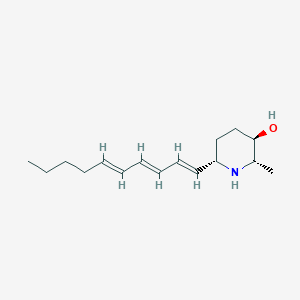
2,3,5,6-Tetrachlorophenolate
Descripción general
Descripción
2,3,5,6-tetrachlorophenolate is a phenolate anion that is the conjugate base of 2,3,5,6-tetrachlorophenol, arising from deprotonation of the acidic phenol function. It is a conjugate base of a 2,3,5,6-tetrachlorophenol.
Aplicaciones Científicas De Investigación
Environmental Degradation and Bioremediation
Research has shown the potential of 2,3,5,6-tetrachlorophenolate in environmental degradation and bioremediation processes. For instance, Van Dort and Bedard (1991) demonstrated the capability of anaerobic microorganisms to dechlorinate 2,3,5,6-tetrachlorobiphenyl, a related compound, into less chlorinated biphenyls, indicating a pathway for environmental decontamination (H. V. Van Dort & D. Bedard, 1991). Additionally, Chauhan et al. (1999) explored the degradation of 2,3,5,6-tetrachlorophenol using a combination of pulse electric discharge and bioremediation, offering insights into innovative methods for treating chlorinated phenols in environmental settings (S. Chauhan et al., 1999).
Photodegradation Studies
Research by Suegara et al. (2005) highlighted the photodegradation of pentachlorophenol, a process where 2,3,5,6-tetrachlorophenol was identified as an intermediate. This study contributes to understanding the pathways and efficiency of photodegradation in environmental remediation (Junya Suegara et al., 2005).
Chemical Reactions and Toxicity Studies
The study of the reversible proton transfer in the 2,3,5,6-tetrachlorophenol-N,N-dimethylaniline hydrogen-bonded complex by Ilczyszyn et al. (1989) provided insights into the chemical behavior of tetrachlorophenol under specific conditions (M. Ilczyszyn et al., 1989). Furthermore, Clausen et al. (2018) investigated the toxicity of 2,3,5,6-tetrachlorophenol to willow trees, offering valuable data on its eco-toxicological impact (L. P. Clausen et al., 2018).
Novel Applications in Chemical Synthesis
Shah et al. (2000) explored the use of tetraarylphenyls including 2,3,5,6-tetrachlorophenol derivatives in creating compounds with low-coordinate phosphorus centers, illustrating its potential in novel chemical syntheses (S. Shah et al., 2000).
Inhibition Studies in Biochemistry
Grossman and Suttie (1990) found that 2,3,5,6-tetrachlorophenol could inhibit the rat liver vitamin K-dependent carboxylase, suggesting its potential role in biochemical studies related to coagulation and vitamin K metabolism (C. Grossman & J. Suttie, 1990).
Propiedades
IUPAC Name |
2,3,5,6-tetrachlorophenolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4O/c7-2-1-3(8)5(10)6(11)4(2)9/h1,11H/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWNKZNZRIAIAK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl4O- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrachlorophenolate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![(2E,4Z,6E)-4-methoxy-7-[(2R,3S,7S,9R,10R,12R)-7-methoxy-13-oxo-8,11-dioxatetracyclo[7.5.0.02,7.010,12]tetradec-1(14)-en-3-yl]-6-methylhepta-2,4,6-trienoic acid](/img/structure/B1264635.png)